2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide is an organic compound with the molecular formula C18H22N2O. It is known for its unique chemical structure, which includes a benzamide core substituted with butyl, methyl, and pyridin-2-ylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 2-butyl-6-methylbenzoic acid with pyridin-2-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated benzamides, nitrobenzamides
Scientific Research Applications
2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of its potential therapeutic applications, the compound may modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a hydroxyl group instead of a butyl group.
4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide: Contains a bromine atom and a methyl group on the pyridine ring
Uniqueness
2-Butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its hydrophobicity, while the pyridin-2-ylmethyl group contributes to its ability to interact with biological targets .
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-butyl-6-methyl-N-(pyridin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H22N2O/c1-3-4-9-15-10-7-8-14(2)17(15)18(21)20-13-16-11-5-6-12-19-16/h5-8,10-12H,3-4,9,13H2,1-2H3,(H,20,21) |
InChI Key |
YPLFAAMDAUWVJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC(=C1C(=O)NCC2=CC=CC=N2)C |
Origin of Product |
United States |
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